5-amino-2-(2-phenylbenzoyl)pentanoic Acid
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Overview
Description
5-amino-2-(2-phenylbenzoyl)pentanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features an amino group and a phenylbenzoyl group attached to a pentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2-phenylbenzoyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-phenylbenzoyl chloride.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Chain Extension: The carbon chain is extended to form the pentanoic acid backbone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the synthesis under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Automation: Automated systems are employed to monitor and control the synthesis process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2-phenylbenzoyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
5-amino-2-(2-phenylbenzoyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-amino-2-(2-phenylbenzoyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
5-aminopentanoic acid: A simpler analog with similar structural features.
2-phenylbenzoyl derivatives: Compounds with variations in the substituents on the phenylbenzoyl group.
Uniqueness
5-amino-2-(2-phenylbenzoyl)pentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-amino-2-(2-phenylbenzoyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c19-12-6-11-16(18(21)22)17(20)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12,19H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXAZRIILJDHMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(CCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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